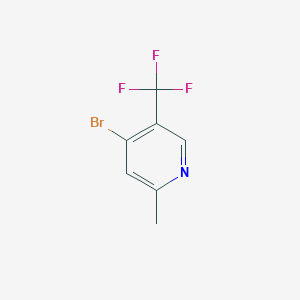![molecular formula C42H62O10Si B13446188 pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl](/img/structure/B13446188.png)
pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl is a complex organic compound that features multiple pivaloyl groups and a tert-butyldiphenylsilyl (TBDPS) group attached to a galactose (Gal) backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl typically involves multiple steps, including the protection of hydroxyl groups on the galactose molecule and the introduction of pivaloyl and TBDPS groups. The process often starts with the selective protection of the hydroxyl groups using pivaloyl chloride and TBDPS chloride under basic conditions. The reaction conditions usually involve the use of anhydrous solvents such as dichloromethane and bases like pyridine or triethylamine to facilitate the acylation and silylation reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent choice, and reagent concentration, would be crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include pivaloyl chloride, TBDPS chloride, pyridine, triethylamine, potassium permanganate, chromium trioxide, and lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex carbohydrates and glycosylated molecules.
Biology: It serves as a protective group in the synthesis of biologically active molecules, allowing for selective modification of specific functional groups.
Medicine: The compound is investigated for its potential use in drug delivery systems, where the pivaloyl and TBDPS groups can enhance the stability and bioavailability of therapeutic agents.
Wirkmechanismus
The mechanism of action of pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl involves the selective protection and deprotection of hydroxyl groups on the galactose backbone. The pivaloyl and TBDPS groups act as protective groups, preventing unwanted reactions at specific sites. The molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pivaloyl chloride: Used as an acylating agent in organic synthesis.
TBDPS chloride: Employed as a silylating agent for the protection of hydroxyl groups.
Galactose derivatives: Various galactose derivatives are used in the synthesis of glycosylated molecules and as building blocks in carbohydrate chemistry.
Uniqueness
Pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl is unique due to the combination of multiple pivaloyl and TBDPS groups on a single galactose backbone. This unique structure provides enhanced stability and selectivity in chemical reactions, making it a valuable compound in various scientific research applications .
Eigenschaften
Molekularformel |
C42H62O10Si |
|---|---|
Molekulargewicht |
755.0 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4,5,6-tris(2,2-dimethylpropanoyloxy)oxan-3-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C42H62O10Si/c1-38(2,3)34(43)49-30-29(26-47-53(42(13,14)15,27-22-18-16-19-23-27)28-24-20-17-21-25-28)48-33(52-37(46)41(10,11)12)32(51-36(45)40(7,8)9)31(30)50-35(44)39(4,5)6/h16-25,29-33H,26H2,1-15H3/t29-,30+,31+,32-,33+/m1/s1 |
InChI-Schlüssel |
SAHJWPXTHJECLJ-CYEGLCQHSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(=O)OC1C(OC(C(C1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



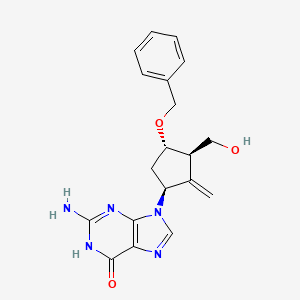
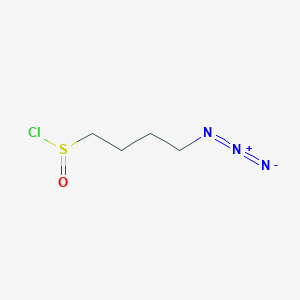
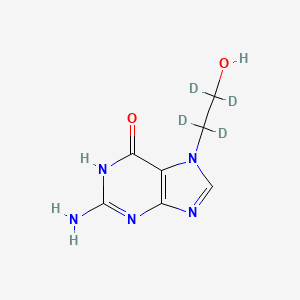
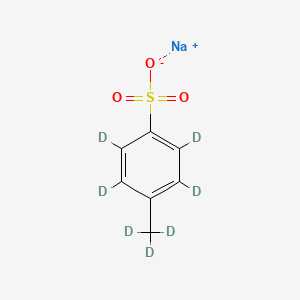
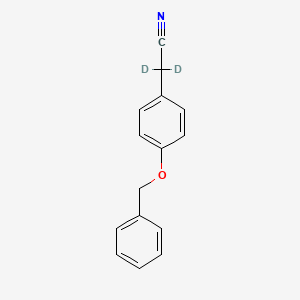
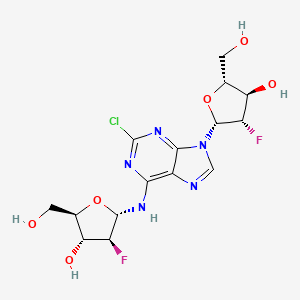

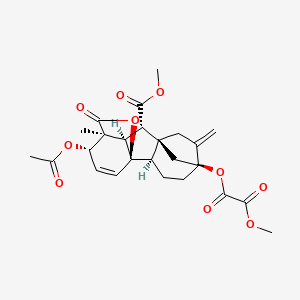
![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13446170.png)
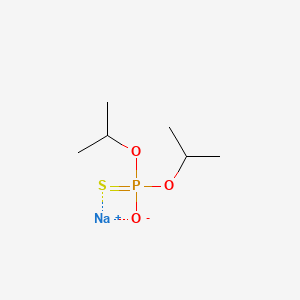

![6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)
